1-Tert-butyl-4-methyl-1H-pyrazol-5-amine

Description

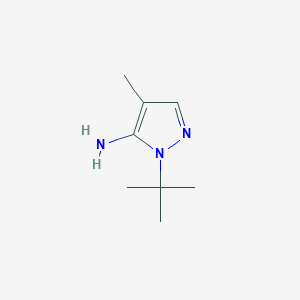

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15N3 |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

2-tert-butyl-4-methylpyrazol-3-amine |

InChI |

InChI=1S/C8H15N3/c1-6-5-10-11(7(6)9)8(2,3)4/h5H,9H2,1-4H3 |

InChI Key |

XJPUSJUADIBFJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1)C(C)(C)C)N |

Origin of Product |

United States |

Contextualization Within the Broader Field of Pyrazole Chemistry and Aminopyrazole Scaffolds

Pyrazole (B372694), a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a foundational structure in a vast array of chemical compounds. researchgate.net First synthesized by Ludwig Knorr in 1883, the pyrazole nucleus has become a "privileged scaffold" in medicinal chemistry and materials science due to its unique chemical properties and ability to participate in various biological interactions. researchgate.net Pyrazole derivatives are known to exhibit a wide range of pharmacological activities.

Within this large family, aminopyrazole scaffolds—pyrazoles bearing an amino group—are of particular importance. The amino group serves as a key functional handle and a pharmacophore, enabling the molecule to form crucial hydrogen bonds with biological targets such as enzymes and receptors. This makes aminopyrazoles valuable starting points in drug discovery for developing inhibitors for various kinases and other protein targets. The position of the amino group and other substituents on the pyrazole ring significantly influences the molecule's chemical reactivity and biological activity.

Strategic Significance of 1 Tert Butyl 4 Methyl 1h Pyrazol 5 Amine As a Versatile Synthetic Building Block

Aminopyrazoles are widely recognized as versatile building blocks in organic synthesis. nih.gov They are frequently used as precursors for the construction of more complex, fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are also prevalent in many biologically active molecules.

The strategic significance of a compound like 1-Tert-butyl-4-methyl-1H-pyrazol-5-amine lies in the specific combination of its functional groups:

The 5-Amino Group: This primary amine is a key nucleophilic center, allowing for a wide range of chemical transformations. It can be acylated, alkylated, or used in condensation reactions to build larger molecular frameworks. For example, similar 5-aminopyrazoles are reacted with 1,3-dielectrophiles to construct fused ring systems.

The N1-Tert-butyl Group: The bulky tert-butyl group provides steric hindrance, which can influence the regioselectivity of reactions at other positions. It also enhances the lipophilicity of the molecule, a property that can be important in medicinal chemistry for modulating a drug's ability to cross cell membranes.

The C4-Methyl Group: The methyl group at the 4-position influences the electronic properties of the pyrazole (B372694) ring and provides a substitution pattern that can be critical for specific biological target recognition.

While specific reactions starting from this compound are not widely reported, its isomers, such as 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, have been documented as useful synthetic intermediates. These related compounds undergo reactions like N-sulfonylation and condensation with aldehydes, demonstrating the reactivity of the aminopyrazole core. chim.it This highlights the potential of the 4-methyl isomer to serve a similar role in accessing novel chemical entities.

Below is a table of representative synthetic methods used for preparing various aminopyrazole scaffolds, which could theoretically be adapted for the synthesis of the title compound.

| Synthesis Method | Precursors | Key Features |

| Knorr Pyrazole Synthesis | β-Ketonitriles and Hydrazines | A classic and versatile method for forming the pyrazole ring. The reaction of a substituted hydrazine (B178648) (e.g., tert-butylhydrazine) with a β-ketonitrile (e.g., 2-methyl-3-oxobutanenitrile) is a primary route. |

| Condensation of α,β-Unsaturated Nitriles | α,β-Unsaturated Nitriles and Hydrazines | Another major pathway where the hydrazine derivative reacts with an activated nitrile compound to form the aminopyrazole ring. |

| From Isoxazoles/Isothiazoles | Substituted Isoxazoles or Isothiazoles and Hydrazine | Ring-transformation reactions that can yield aminopyrazoles from other five-membered heterocycles. |

Evolution of Research Trajectories Pertaining to 1 Tert Butyl 4 Methyl 1h Pyrazol 5 Amine

Established Synthetic Pathways: A Critical Examination of Efficiency and Selectivity

Traditional methods for pyrazole synthesis often rely on well-established condensation and multi-step reactions. These pathways, while foundational, are continuously scrutinized for improvements in yield, purity, and operational simplicity.

The most classic and widely employed method for constructing the pyrazole core is the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.combeilstein-journals.org In the context of this compound, this involves the reaction of tert-butylhydrazine (B1221602) with a suitable β-ketonitrile.

The general mechanism proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. The regioselectivity of this reaction is a critical consideration, as unsymmetrical β-dicarbonyl compounds can potentially yield two different regioisomers. However, the use of a β-ketonitrile, such as 2-methyl-3-oxobutanenitrile, can direct the cyclization to selectively produce the desired 5-aminopyrazole isomer. The reaction of substituted phenylhydrazines with 1-aminocinnamonitriles, derived from benzoylacetonitrile, is a known route to 5-amino-3-aryl-1H-pyrazoles. beilstein-journals.org

Factors influencing the efficiency and selectivity of these cyclocondensation reactions include the nature of the substituents on both the hydrazine and the nitrile precursor, the solvent system employed, and the use of catalysts. Acid or base catalysis is often utilized to promote the condensation and cyclization steps.

Table 1: Representative Cyclocondensation Reactions for 5-Aminopyrazole Synthesis

| Hydrazine Precursor | Nitrile Precursor | Catalyst/Conditions | Product | Ref. |

|---|---|---|---|---|

| Phenylhydrazine | 1-Aminocinnamonitriles | Base-catalyzed | 5-Amino-3-aryl-1H-pyrazoles | beilstein-journals.org |

| Hydrazine Hydrate | 3-Oxo-3-arylpropanenitrile | Solvent-free grinding | 7-Aminopyrazolo[1,5-a]pyrimidine | nih.gov |

| Hydrazine Derivatives | β-Ketonitriles | TFA, CH2Cl2 | 5-Aminopyrazoles | beilstein-journals.org |

Multi-step synthetic sequences offer greater control over the final substitution pattern of the pyrazole ring. A plausible multi-step route to this compound could involve the initial synthesis of a pyrazole core with functional groups that can be subsequently elaborated. For instance, a versatile intermediate such as a 5-halopyrazole could be synthesized first, followed by a nucleophilic substitution reaction with an amine source to introduce the 5-amino group.

Another multi-step approach involves the modification of a pre-formed pyrazole. For example, a 5-hydroxypyrazole (a pyrazolone) could be converted to a 5-chloropyrazole, which is then subjected to amination. The tert-butyl group at the N1 position can be introduced early in the synthesis by using tert-butylhydrazine as a starting material. The methyl group at the C4 position would typically be incorporated into the initial dicarbonyl or nitrile precursor.

A versatile multistep continuous flow synthesis has been reported for the conversion of anilines into pyrazole products, highlighting a four-step process that includes diazotization and a metal-free reduction. nih.gov This showcases the potential for intricate, yet controlled, multi-step syntheses in modern organic chemistry.

Development of Novel and Optimized Synthetic Strategies

Recent advancements in synthetic organic chemistry have led to the development of more efficient, atom-economical, and environmentally friendly methods for the synthesis of pyrazole derivatives.

One-pot and cascade reactions have emerged as powerful tools for the synthesis of complex molecules from simple starting materials in a single operation, thereby reducing waste and improving efficiency. nih.gov The synthesis of 5-aminopyrazoles can be achieved through a one-pot, three-component reaction involving an aldehyde, malononitrile, and a hydrazine. nih.gov In this approach, the hydrazine can act as both a Brønsted base for the initial Knoevenagel condensation and as a nucleophile for the subsequent cyclization. nih.gov

An iodine-mediated cascade strategy has been developed for the synthesis of amino pyrazole thioether derivatives in the absence of metals and solvents, demonstrating high selectivity. acs.org Furthermore, a one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported, proceeding through a solvent-free condensation/reduction sequence. mdpi.comresearchgate.net This methodology highlights the operational simplicity and efficiency of one-pot procedures.

Table 2: Examples of One-Pot and Cascade Reactions for Pyrazole Synthesis

| Reaction Type | Starting Materials | Key Features | Product Class | Ref. |

|---|---|---|---|---|

| Three-component | Aldehydes, Malononitrile, Hydrazines | Hydrazine as base and nucleophile | 5-Aminopyrazoles | nih.gov |

| Iodine-mediated cascade | Phenylhydrazine, 3-Aminocrotononitrile, Benzenethiol | Metal- and solvent-free | Amino pyrazole thioethers | acs.org |

| One-pot two-step | 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, p-Methoxybenzaldehyde | Solvent-free condensation, NaBH4 reduction | N-substituted pyrazol-5-amine | mdpi.comresearchgate.net |

| Copper-catalyzed cascade | α-Diazocarbonyl compounds, Ethenesulfonyl fluoride | High atom economy, exclusive regioselectivity | Pyrazolyl aliphatic sulfonyl fluorides | rsc.org |

Catalysis offers a powerful means to enhance the efficiency and selectivity of pyrazole synthesis. nih.gov Transition-metal-catalyzed reactions, such as those involving palladium, copper, and rhodium, have been extensively explored for the construction and functionalization of the pyrazole ring. rsc.orgrsc.orgrsc.org For instance, copper-catalyzed condensation reactions can provide pyrazoles under acid-free conditions at room temperature. organic-chemistry.org

Organocatalysis has also emerged as a valuable tool in pyrazole synthesis, offering a green alternative to metal-based catalysts. nih.govchemistryviews.org Secondary amines have been used to catalyze the inverse-electron-demand [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates, yielding substituted pyrazoles with high regioselectivity. nih.gov Cinchona alkaloids have been employed as catalysts in the enantioselective synthesis of pyrano[2,3-c]pyrazoles through a tandem Michael addition-Thorpe-Ziegler reaction. nih.gov

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazoles. nih.govbenthamdirect.comresearchgate.net This includes the use of greener solvents (such as water or ionic liquids), solvent-free reaction conditions, and the development of catalytic systems that minimize waste. thieme-connect.comacs.org

Solvent-free synthesis of pyrano[2,3-c]pyrazoles has been achieved using an ionic liquid as a catalyst, offering advantages such as simplicity, high yields, and short reaction times. jetir.org Microwave-assisted synthesis is another green technique that has been applied to the synthesis of pyrazole derivatives, often leading to reduced reaction times and improved yields. nih.govbeilstein-journals.org The use of recyclable catalysts is also a key aspect of green pyrazole synthesis. nih.govresearchgate.net

Mechanistic Elucidation of Formation Reactions

Identification and Characterization of Transient Intermediates (e.g., N-(5-pyrazolyl)imines)

The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines is understood to proceed via the initial formation of a hydrazone intermediate. nih.govchim.it This transient species is formed by the nucleophilic attack of a nitrogen atom from the hydrazine onto the carbonyl carbon of the β-ketonitrile, followed by dehydration. Subsequently, an intramolecular cyclization occurs, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the pyrazole ring. chim.it

While the initial hydrazone is a key intermediate in the ring-forming process, other transient species, such as N-(5-pyrazolyl)imines, play a significant role in subsequent functionalization reactions of the primary 5-amino group. N-(5-pyrazolyl)imines, also known as pyrazolylimines or Schiff bases, are formed through the condensation of a 5-aminopyrazole with an aldehyde or ketone. mdpi.comresearchgate.netrdd.edu.iq These imines are often not isolated but are generated in situ to be used as key synthetic intermediates for creating more complex heterocyclic systems. mdpi.comresearchgate.net

For instance, in a one-pot synthesis starting from a related compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, its condensation with p-methoxybenzaldehyde under solvent-free conditions yields the corresponding N-(5-pyrazolyl)imine. This intermediate is directly reduced by sodium borohydride (B1222165) to the N-benzyl-substituted amine. The formation and consumption of the imine are monitored by spectroscopic methods, confirming its role as a transient intermediate. mdpi.comresearchgate.net The disappearance of the starting amine and the formation of the final product are confirmed by techniques like Thin-Layer Chromatography (TLC), while NMR spectroscopy confirms the structure of the final product by showing the absence of the characteristic azomethine proton (CH=N) signal of the imine. mdpi.com

The characterization of these imine intermediates is crucial. Spectroscopic data provides definitive evidence of their formation. In the case of (E)-3-(tert-butyl)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-5-amine, the ¹H-NMR spectrum would show a characteristic singlet for the azomethine proton (CH=N), which disappears upon reduction to the secondary amine. mdpi.com This serves as a clear marker for the presence and subsequent reaction of the imine intermediate. The utility of pyrazolylimines extends to their use in cycloaddition reactions, such as the aza-Diels–Alder reaction, to produce fused pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.org

| Intermediate Type | Precursors | Method of Identification | Key Spectroscopic Data | Ref |

| Hydrazone | β-Ketonitrile + Hydrazine | Inferred from mechanism | - | nih.govchim.it |

| N-(5-pyrazolyl)imine | 5-Aminopyrazole + Aldehyde | In-situ monitoring (TLC), Spectroscopic analysis of subsequent product (NMR) | Absence of azomethine proton (CH=N) signal in the final reduced product. | mdpi.comresearchgate.net |

| Imine Side-Product | Diketone + Amine + Aminating Agent | Gas Chromatography-Mass Spectrometry (GC-MS) | Mass spectrum corresponding to the imine structure. | nih.gov |

Kinetic Studies and Reaction Pathway Mapping

Detailed kinetic studies specifically for the formation of this compound are not extensively documented in the literature. However, the reaction pathway is well-established based on mechanistic studies of 5-aminopyrazole synthesis. The primary route involves the condensation of 4,4-dimethyl-3-oxopentanenitrile with tert-butylhydrazine.

The generally accepted reaction pathway can be mapped in two main steps:

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the more sterically accessible nitrogen of tert-butylhydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by a proton transfer and subsequent elimination of a water molecule to form a hydrazone intermediate. This step is typically acid-catalyzed. nih.gov

Intramolecular Cyclization: The second step involves the intramolecular nucleophilic attack of the other nitrogen atom of the hydrazine moiety onto the carbon atom of the nitrile group. This cyclization step is often the rate-determining step and results in the formation of the five-membered pyrazole ring, which then tautomerizes to the more stable aromatic 5-aminopyrazole product. nih.govchim.it

The regioselectivity of the reaction with substituted hydrazines like tert-butylhydrazine is a critical aspect. The initial condensation typically occurs at the carbonyl group, and the subsequent cyclization involving the nitrile group leads to the formation of the 5-aminopyrazole isomer. Thermodynamic conditions generally favor the formation of the 5-aminopyrazole over the 3-aminopyrazole (B16455) isomer. chim.it The proposed pathway ensures the formation of the N1-substituted tert-butyl group and the C5-amino group as seen in the target molecule.

| Step | Reactants | Intermediate/Transition State | Product of Step |

| 1 | 4,4-dimethyl-3-oxopentanenitrile + tert-butylhydrazine | Hemiaminal | Hydrazone + H₂O |

| 2 | Hydrazone | 5-imino-4,5-dihydropyrazole | This compound (after tautomerization) |

This mapped pathway is consistent with the broader understanding of pyrazole synthesis and provides a robust framework for predicting reaction outcomes and optimizing conditions, even in the absence of specific kinetic data for every derivative. nih.govchim.itnih.gov

Reactivity at the Pyrazole Ring System

The pyrazole ring in 5-aminopyrazoles contains three potential nucleophilic sites: the C4 carbon, the N1 nitrogen (if unsubstituted), and the exocyclic 5-NH2 group. nih.gov In the case of this compound, the N1 position is blocked by a tert-butyl group. The general order of reactivity for the remaining sites is typically 5-NH2 > 4-CH. nih.govbeilstein-journals.org Consequently, reactions on the pyrazole nucleus itself primarily target the C4 position, but this often requires the exocyclic amine to be protected or for reaction conditions to overcome the amine's higher nucleophilicity.

Electrophilic Substitution Reactions on the Pyrazole Nucleus

The electron-donating nature of the amino group at C5 and the alkyl groups at N1 and C4 enhances the electron density of the pyrazole ring, making it susceptible to electrophilic substitution, particularly at the C4 position.

Halogenation: Direct C-H halogenation of 5-aminopyrazole derivatives can be achieved regioselectively at the C4 position. Studies on related 3-aryl-1H-pyrazol-5-amines have demonstrated effective, metal-free halogenation using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), with dimethyl sulfoxide (B87167) (DMSO) acting as both solvent and catalyst. beilstein-archives.org This method provides a direct route to 4-halo-5-aminopyrazoles under mild, room-temperature conditions. beilstein-archives.org

Formylation: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.org This reaction, which utilizes a Vilsmeier reagent generated from a substituted amide (like DMF) and phosphorus oxychloride (POCl3), can introduce a formyl group at the C4 position of N-substituted pyrazoles. arkat-usa.orgresearchgate.net Research has shown that 1,3-disubstituted 5-chloro-1H-pyrazoles undergo efficient formylation at the C4 position, highlighting this as a viable strategy for functionalizing the pyrazole core. arkat-usa.org

Nitration: Direct nitration of pyrazoles can be accomplished using reagents such as a mixture of nitric acid and trifluoroacetic anhydride. researchgate.net This method has been applied to a variety of five-membered heterocycles to introduce a nitro group onto the ring. For 1-substituted pyrazoles, nitration typically occurs at the C4 position.

Regioselective Functionalization of the Pyrazole Ring

Functionalization of the pyrazole ring of this compound is inherently regioselective due to its substitution pattern. The N1, C3, and C5 positions are already substituted (with tert-butyl, a theoretical methyl group based on the subject compound's name though literature often refers to the 3-tert-butyl isomer, and an amino group, respectively). This leaves the C4 position as the primary site for electrophilic attack.

The regioselectivity of reactions like halogenation and formylation at the C4 position is well-established for the 5-aminopyrazole scaffold. beilstein-archives.orgarkat-usa.org This predictable outcome is a key feature in the synthetic utility of these compounds, allowing for the controlled introduction of functional groups onto the pyrazole nucleus to modulate the molecule's electronic and steric properties.

Transformations Involving the Exocyclic Amine Moiety

The exocyclic 5-amino group is the most nucleophilic center in the molecule and serves as the primary site for a variety of derivatization reactions. nih.govbeilstein-journals.org Its reactivity allows for the straightforward formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

Nucleophilic Acylation, Alkylation, and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom of the 5-amino group readily attacks electrophilic species such as acyl chlorides, alkyl halides, and sulfonyl chlorides.

Sulfonylation: The reaction of 5-aminopyrazoles with sulfonyl chlorides provides a direct route to pyrazole-sulfonamide hybrids. For instance, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine reacts efficiently with 4-methylbenzenesulfonyl chloride in the presence of triethylamine (B128534) as a base. mdpi.comresearchgate.net The reaction proceeds at room temperature in acetonitrile (B52724) and can result in double sulfonylation, affording N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide in high yield. mdpi.com The absence of the characteristic NH2 signal in the 1H NMR spectrum confirms the reaction at the amine moiety. mdpi.com

Acylation and Alkylation: Following the same principle of nucleophilic attack, the 5-amino group is expected to react readily with acylating agents (e.g., acetyl chloride, acetic anhydride) to form amides and with alkylating agents (e.g., methyl iodide) to form secondary or tertiary amines. These reactions are fundamental transformations for modifying the amine group.

| Reaction Type | Reagent | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|

| Sulfonylation | 4-Methylbenzenesulfonyl chloride | Triethylamine / Acetonitrile | N,N-Disulfonamide | mdpi.com, researchgate.net |

| Acylation | Acyl Halide / Anhydride | Base (e.g., Pyridine, Triethylamine) | Amide | General Reaction |

| Alkylation | Alkyl Halide | Base (e.g., K₂CO₃, NaH) | Secondary/Tertiary Amine | General Reaction |

Reductive Amination and Imine Formation

The 5-amino group can undergo condensation with aldehydes and ketones to form imines (Schiff bases), which are versatile intermediates that can be subsequently reduced to secondary amines.

Imine Formation: The reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with various aldehydes proceeds under mild conditions. For example, condensation with 2-pyridinecarboxaldehyde (B72084) occurs at ambient temperature in methanol, using magnesium sulfate (B86663) as a drying agent, to yield the corresponding (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine in high yield. semanticscholar.org Similarly, reaction with p-methoxybenzaldehyde can be achieved by heating the neat mixture, leading to the formation of the N-(5-pyrazolyl)imine. mdpi.com

Reductive Amination: A one-pot, two-step synthesis combining imine formation and reduction has been demonstrated. After the initial condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde, the resulting imine intermediate is reduced in situ with sodium borohydride in methanol. mdpi.com This efficient process yields the secondary amine, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, without the need to isolate the imine intermediate. mdpi.comresearchgate.net

| Aldehyde | Reaction Conditions (Imine Formation) | Reducing Agent (for Amination) | Final Product | Reference |

|---|---|---|---|---|

| p-Methoxybenzaldehyde | Solvent-free, 120°C, 2h | NaBH₄ in Methanol | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | mdpi.com |

| 2-Pyridinecarboxaldehyde | MgSO₄ in Methanol, RT, 24h | Not performed | (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine | semanticscholar.org |

Oxidative Transformations and Coupling Reactions (e.g., Azopyrazole Formation)

The exocyclic amine of 5-aminopyrazoles can undergo oxidative coupling to form dimeric structures, most notably azopyrazoles, which contain an N=N double bond.

These reactions typically involve the use of an oxidizing agent or a metal catalyst to facilitate the dehydrogenative coupling of two amine molecules. Several methods have been developed for the synthesis of symmetrical (E)-1,2-bis(1H-pyrazol-5-yl)diazenes from pyrazol-5-amines. nih.govacs.orgacs.org

Iodine-Mediated Coupling: One approach involves the use of iodine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). This reaction can simultaneously install an iodine atom at the C4 position and form the N=N bond through oxidative coupling. nih.govacs.org

Copper-Catalyzed Coupling: Alternatively, copper-catalyzed oxidative coupling provides a direct route to azopyrazoles. nih.govacs.org Copper-promoted dimerization of 5-aminopyrazoles has been shown to be a versatile method that can lead to various fused heterocyclic systems through direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds, showcasing the rich oxidative chemistry of this scaffold. mdpi.com These protocols represent a step-economical route to heteroaryl azo compounds from readily available 5-aminopyrazole precursors. nih.gov

Modifications of the Tert-butyl and Methyl Substituents

The tert-butyl and methyl groups on the pyrazole ring are not merely passive substituents; they actively influence the molecule's reactivity through a combination of steric and electronic effects.

Stereoelectronic Effects of the Tert-butyl Group on Reactivity

The tert-butyl group at the N1 position of the pyrazole ring exerts significant stereoelectronic effects that modulate the reactivity of this compound. These effects are a combination of its large steric footprint and its electron-donating nature.

Steric Hindrance: The most apparent effect of the tert-butyl group is steric bulk. This large, three-dimensional substituent shields the N1 position and influences the conformation of the entire molecule. This steric hindrance can direct the regioselectivity of reactions, forcing incoming reagents to attack less hindered positions, such as the exocyclic amino group or the C4-methyl group under specific conditions. For example, in reactions involving the pyrazole ring itself, the bulkiness of the tert-butyl group can favor the formation of products where substitution occurs away from this group.

It enhances the nucleophilicity of the exocyclic C5-amino group, making it more reactive towards electrophiles.

It raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the molecule, which can influence its participation in cycloaddition and cross-coupling reactions. nih.gov

It can also destabilize adjacent carbocations, thereby disfavoring reaction pathways that involve their formation.

The interplay of these steric and electronic factors is crucial in determining the outcome of chemical reactions. For instance, while the electron-donating effect activates the amino group, the steric bulk might simultaneously hinder the approach of a large electrophile, requiring carefully chosen reaction conditions to achieve the desired transformation.

Table 1: Summary of Stereoelectronic Effects of the Tert-butyl Group

| Effect | Description | Consequence on Reactivity |

| Steric Hindrance | The large size of the tert-butyl group physically blocks access to the adjacent N1 position and influences the molecule's preferred conformation. | Directs regioselectivity of reactions to less hindered sites (e.g., C5-amino group). Can decrease reaction rates with bulky reagents. |

| Hyperconjugation | Electron donation from the C-H and C-C σ-bonds of the tert-butyl group into the pyrazole π-system. | Increases electron density of the pyrazole ring, enhancing the nucleophilicity of the exocyclic amino group. nih.gov |

| Inductive Effect | Weak electron-donating effect through the sigma bond framework. | Contributes to the overall electron-rich nature of the pyrazole scaffold. |

Advanced Derivatization for Complex Molecular Architectures

This compound serves as an excellent starting material for the synthesis of more complex molecules, particularly fused heterocyclic systems and highly substituted pyrazoles, through annulation and cross-coupling reactions. st-andrews.ac.uk

Annulation and Ring-Forming Reactions Utilizing this compound

Annulation, the process of building a new ring onto an existing molecular framework, is a powerful strategy for creating complex polycyclic systems. scripps.edu The ortho-disposed amino group and ring nitrogen atom (N1) in 5-aminopyrazoles make them ideal precursors for the synthesis of fused pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines and possess significant biological activity. nih.govrsc.org

Starting with this compound, the adjacent amino group and ring hydrogen at C4 can be utilized to construct a fused pyrimidine (B1678525) ring. This typically involves reaction with a reagent that can provide one or more carbon atoms to complete the new six-membered ring. For example, reaction with formamide, urea, or carbon disulfide (followed by alkylation) can lead to the formation of pyrazolo[3,4-d]pyrimidine derivatives. These reactions are foundational in medicinal chemistry for generating libraries of compounds for drug discovery. rsc.orgnih.gov

Table 2: Examples of Annulation Reactions for Pyrazolo[3,4-d]pyrimidine Synthesis

| Reagent | Resulting Fused Ring System | Reaction Type |

| Formamide (HCONH₂) | Pyrazolo[3,4-d]pyrimidine | Condensation/Cyclization |

| Ethyl orthoformate / Acetic Anhydride, then Hydrazine | 4-aminopyrazolo[3,4-d]pyrimidine | Imidate formation followed by cyclization rsc.org |

| Urea (NH₂CONH₂) | Pyrazolo[3,4-d]pyrimidin-4-one | Condensation/Cyclization |

| Thiourea (NH₂CSNH₂) | Pyrazolo[3,4-d]pyrimidine-4-thione | Condensation/Cyclization |

| Diethyl malonate | Dihydroxypyrazolo[1,5-a]pyrimidine | Condensation/Cyclization mdpi.com |

Cross-Coupling Methodologies for C-C, C-N, and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom bonds. nih.govmdpi.com this compound can be derivatized to participate in these reactions, or its existing functional groups can be used directly.

Buchwald-Hartwig Amination (C-N Bond Formation): The most direct application of this compound in cross-coupling is the Buchwald-Hartwig amination. tcichemicals.com The C5-amino group can act as a nucleophile, coupling with aryl or heteroaryl halides (or triflates) in the presence of a palladium catalyst and a suitable ligand (e.g., Xantphos, RuPhos) to form N-aryl or N-heteroaryl derivatives. mdpi.compreprints.org This reaction is highly versatile for creating complex amines.

Suzuki-Miyaura Coupling (C-C Bond Formation): To utilize the Suzuki-Miyaura reaction for C-C bond formation, the pyrazole must first be functionalized with a halide (e.g., bromine or iodine) or converted into a boronic acid or ester derivative. znaturforsch.com While the parent compound does not have a suitable leaving group, halogenation of the pyrazole ring is a common strategy to introduce the necessary functionality for subsequent Suzuki coupling with various boronic acids. This allows for the introduction of aryl, heteroaryl, or vinyl substituents.

These cross-coupling reactions significantly expand the synthetic utility of the this compound scaffold, enabling the construction of molecules with diverse and complex substitutions. st-andrews.ac.uknih.gov

Table 3: Cross-Coupling Reactions Involving Pyrazol-5-amine Scaffolds

| Reaction Name | Bond Formed | Role of Pyrazole Derivative | Typical Coupling Partner | Key Reagents |

| Buchwald-Hartwig Amination | C-N | Nucleophile (using the -NH₂ group) | Aryl/Heteroaryl Halide | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) mdpi.com |

| Suzuki-Miyaura Coupling | C-C | Electrophile (as a halopyrazole) | Aryl/Heteroaryl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) znaturforsch.com |

| Sonogashira Coupling | C-C (C-C≡C) | Electrophile (as a halopyrazole) | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base (e.g., Et₃N) nih.gov |

Computational and Theoretical Investigations of 1 Tert Butyl 4 Methyl 1h Pyrazol 5 Amine and Its Derivatives

Quantum Chemical Calculations: Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become essential tools for understanding the electronic structure, bonding, and reactivity of pyrazole (B372694) derivatives. eurasianjournals.comresearchgate.net These computational methods provide detailed insights into the molecule's properties at an atomic level, complementing experimental findings.

For pyrazole derivatives, DFT calculations are used to optimize the molecular geometry, revealing key structural parameters like bond lengths and angles. rdd.edu.iq Analysis of the electronic properties often involves examining the distribution of electrons and the energies of the molecular orbitals. researchgate.net These calculations help in understanding the aromaticity of the pyrazole ring and the influence of substituents on its electronic characteristics. rdd.edu.iq

Frontier Molecular Orbital (FMO) theory is a critical component of computational chemistry for predicting the reactivity of molecules. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.gov

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. rdd.edu.iqnih.gov A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For pyrazole derivatives, FMO analysis helps identify the most likely sites for electrophilic and nucleophilic attack. nih.gov For instance, the distribution of the HOMO and LUMO densities across the molecule can pinpoint which atoms are most involved in these interactions. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Parameters for a Pyrazole Derivative (Illustrative)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: These are representative values and can vary based on the specific derivative and computational method.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.

Red regions indicate negative electrostatic potential, corresponding to areas with a high electron density. These are typically associated with lone pairs on electronegative atoms like nitrogen and oxygen and are prone to electrophilic attack.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas, often around hydrogen atoms bonded to electronegative atoms. These sites are susceptible to nucleophilic attack.

Green regions denote neutral or near-zero potential.

For pyrazole derivatives, MEP analysis helps to identify the most likely sites for intermolecular interactions, such as hydrogen bonding. researchgate.net The negative potential regions around the nitrogen atoms of the pyrazole ring are key sites for coordination with metal ions or hydrogen bond donors. nih.gov

Conformational Analysis and Steric Effects of the Tert-butyl Group

The tert-butyl group is a bulky substituent known for exerting significant steric hindrance, which can profoundly influence the conformation and reactivity of a molecule. chemrxiv.org In the context of 1-tert-butyl-4-methyl-1H-pyrazol-5-amine, the tert-butyl group attached to the N1 position of the pyrazole ring plays a crucial role in determining the molecule's three-dimensional structure.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful methods for predicting various spectroscopic parameters, which can then be compared with experimental data for validation and structural elucidation. rsc.orgelixirpublishers.com For this compound, theoretical calculations can simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. rdd.edu.iq These calculated frequencies and their corresponding intensities can be compared with experimental FT-IR spectra to assign specific absorption bands to particular functional groups and vibrational motions within the molecule. mdpi.com

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common method used to calculate the chemical shifts of ¹H and ¹³C nuclei. rsc.org These predicted chemical shifts can be correlated with experimental NMR data to confirm the chemical structure and assign specific signals to the various protons and carbons in the molecule. mdpi.commdpi.com

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is employed to predict the electronic absorption spectra. researchgate.net This method calculates the energies of electronic transitions, which correspond to the absorption wavelengths (λmax) observed in experimental UV-Vis spectra. This information is valuable for understanding the electronic properties of the molecule.

The high correlation often observed between theoretical and experimental spectroscopic data provides strong support for the accuracy of the computed molecular structure and electronic properties. researchgate.netrsc.org

Table 2: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for a Substituted Pyrazole (Illustrative)

| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) |

|---|---|---|

| C3 | 160.7 | 161.2 |

| C4 | 85.2 | 85.9 |

| C5 | 148.1 | 148.5 |

Note: Data presented is for a related compound, 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, and serves as an example of the typical correlation. mdpi.com

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. eurasianjournals.com This technique is particularly useful for understanding the effects of the solvent on the conformation and properties of a solute, as well as for exploring intermolecular interactions. rdd.edu.iquomustansiriyah.edu.iq

For a molecule like this compound, MD simulations can provide insights into how it behaves in a solution, such as water or an organic solvent. rdd.edu.iq The simulations can reveal the formation and stability of hydration shells around the molecule, identifying which parts of the molecule are more likely to interact with solvent molecules. uomustansiriyah.edu.iq For instance, the nitrogen atoms of the pyrazole ring and the amino group are expected to form hydrogen bonds with protic solvents. rdd.edu.iq

MD simulations can also be used to study the aggregation behavior of pyrazole derivatives and their interactions with other molecules, such as biological macromolecules. nih.gov By simulating the system at a microscopic level, MD can connect the molecular behavior to macroscopic properties. rdd.edu.iq

Structure-Reactivity Relationship (SAR) Studies based on Computational Descriptors

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity. nih.gov Computational descriptors, derived from quantum chemical calculations, play a crucial role in modern SAR and Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.net

For pyrazole derivatives, various computational descriptors can be calculated to build predictive models of their reactivity or biological activity. researchgate.netresearchgate.net These descriptors can be categorized as:

Electronic Descriptors: Such as HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges. These relate to the molecule's electronic properties and its ability to participate in electrostatic or orbital-controlled interactions. researchgate.net

Steric Descriptors: Like molecular volume, surface area, and specific conformational parameters. These describe the size and shape of the molecule, which are important for its interaction with other molecules.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe aspects like branching and connectivity.

By analyzing the correlation between these descriptors and the observed activity of a series of pyrazole derivatives, researchers can identify the key structural features that are important for a particular function. nih.gov This knowledge can then be used to design new derivatives with enhanced or specific activities. nih.gov For example, SAR studies on aminopyrazole derivatives have provided insights into the structural requirements for various biological activities. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Applications of 1 Tert Butyl 4 Methyl 1h Pyrazol 5 Amine in Advanced Organic Synthesis

Precursor for Privileged Heterocyclic Scaffolds

5-Aminopyrazoles are well-established synthons for the construction of a wide array of fused heterocyclic systems due to the presence of multiple nucleophilic sites. mdpi.com The exocyclic amino group, the endocyclic nitrogen atom, and the C4 carbon of the pyrazole (B372694) ring can all participate in cyclization reactions with suitable bielectrophiles to form various fused azine and azole structures. The specific substitution pattern of 1-tert-butyl-4-methyl-1H-pyrazol-5-amine, particularly the bulky tert-butyl group, can influence reaction regioselectivity and provide access to unique molecular frameworks.

The primary amino group of 5-aminopyrazoles is highly nucleophilic and is frequently utilized in condensation and cyclization reactions to build fused ring systems. One of the most prominent applications is in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are core structures in many chemically significant molecules.

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. researchgate.net Research has demonstrated the utility of substituted 5-aminopyrazoles in palladium-catalyzed cross-coupling reactions to achieve these fused systems. For instance, a key intermediate in the synthesis of a complex pyrazolo[1,5-a]pyrimidine (B1248293) derivative was prepared via a Buchwald-Hartwig coupling reaction between 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine and a substituted aminopyrazole, showcasing a modern synthetic approach to this scaffold. nih.gov

Similarly, the construction of the isomeric pyrazolo[3,4-b]pyridine core is a well-established transformation of 5-aminopyrazoles. mdpi.com This is typically achieved by reacting the aminopyrazole with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or other suitable three-carbon synthons under acidic or thermal conditions. mdpi.com The reaction proceeds through a condensation-cyclization-dehydration sequence to afford the fused aromatic system. The substituents on the aminopyrazole play a critical role in directing the outcome of these reactions.

Table 1: Representative Synthesis of a Fused Pyrazole System

| Reactant A | Reactant B | Coupling Method | Resulting Scaffold |

| 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | 1-tert-butyl-3-methyl-1H-pyrazol-5-amine | Buchwald-Hartwig Coupling | Substituted Pyrazolo[1,5-a]pyrimidine |

Beyond fused systems, this compound is a valuable precursor for creating hybrid molecules where the pyrazole core is covalently linked to other heterocyclic rings, such as azoles (e.g., triazoles) or azines (e.g., pyridines). These hybrid structures are designed to combine the chemical properties of different heterocyclic systems into a single molecule.

The synthesis of pyrazole-pyridine hybrids can be accomplished through various synthetic routes. One common method involves the condensation of a substituted aminopyrazole with a pyridine-containing carbonyl compound, followed by cyclization. chemicalbook.com Alternatively, the amine functionality can be modified to serve as a linking point. For example, reductive amination of the 5-amino group with an aldehyde provides a straightforward method to attach various aromatic and heterocyclic moieties via a methylene (B1212753) bridge. mdpi.comresearchgate.net A one-pot, solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde, followed by reduction, efficiently yields the corresponding N-benzyl-substituted secondary amine, demonstrating a practical method for creating such linked structures. mdpi.comresearchgate.net

The construction of pyrazole-triazole hybrids often leverages the conversion of the primary amino group into an azide (B81097). This pyrazolyl azide can then undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," with a terminal alkyne to regioselectively form a 1,2,3-triazole ring, thus linking the pyrazole to another molecular fragment. d-nb.info

Role in the Development of New Catalytic Ligands (from a synthetic perspective)

Pyrazole derivatives are cornerstones in coordination chemistry and are frequently used as ligands for a wide range of metal catalysts. mdpi.com The presence of two adjacent nitrogen atoms in the pyrazole ring creates an excellent chelation site for metal ions. The synthetic utility of this compound in this context lies in its potential to serve as a scaffold for multidentate ligands.

From a synthetic perspective, the 5-amino group provides a convenient handle for further functionalization to build more complex ligand architectures. It can be reacted to introduce additional donor atoms, creating bidentate or tridentate ligand systems. For example, Schiff base condensation of the amino group with aldehydes bearing other coordinating groups (such as pyridyl, hydroxyl, or carboxyl functionalities) can generate sophisticated ligands. The steric bulk of the tert-butyl group at the N1 position can be synthetically advantageous, influencing the ligand's conformational properties and the coordination geometry of the resulting metal complex, which in turn can modulate its catalytic performance.

Utilization in the Design of Chemical Probes and Scaffolds for Chemical Biology Studies

In the field of chemical biology, small molecules are essential tools for probing biological systems. Pyrazole derivatives are recognized as valuable scaffolds for the development of such chemical probes due to their versatile chemistry and structural features. mdpi.com this compound serves as a foundational structure that can be systematically modified to generate libraries of compounds for screening purposes.

The synthetic tractability of the 5-amino group allows for a wide range of chemical transformations to decorate the pyrazole core. One such transformation is N-sulfonylation. The reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine (B128534), leads to the formation of pyrazole-sulfonamide hybrids. mdpi.comresearchgate.net This reaction proceeds efficiently at room temperature and provides a direct method for introducing a sulfonamide moiety, a common functional group in chemical probes. mdpi.com The reaction can result in double N-sulfonylation on the exocyclic amine, yielding a stable, highly functionalized product. mdpi.com This synthetic strategy highlights how the aminopyrazole core can be elaborated into more complex structures designed for specific applications in chemical biology research.

Table 2: Example of Scaffold Modification for Chemical Probe Development

| Starting Scaffold | Reagent | Reaction Type | Product Class |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 4-methylbenzenesulfonyl chloride | N-Sulfonylation | Pyrazole-based benzenesulfonamide |

Advanced Analytical Methodologies for Characterizing 1 Tert Butyl 4 Methyl 1h Pyrazol 5 Amine and Its Reaction Products

High-Resolution Mass Spectrometry for Product Identification and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of reaction products derived from 1-tert-butyl-4-methyl-1H-pyrazol-5-amine. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental formula of a compound, which is a critical first step in its identification.

In the analysis of pyrazole (B372694) derivatives, Electrospray Ionization (ESI) is a commonly employed soft ionization technique that generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. For instance, in the characterization of a tosylated derivative of the related compound 3-tert-butyl-1-methyl-1H-pyrazol-5-amine, HRMS-ESI was used to confirm the formation of the product. The experimentally measured exact mass of the pseudo-molecular ion was compared to the theoretically calculated mass for the expected elemental formula, with a very low mass error providing strong evidence for the proposed structure. mdpi.com

Beyond simple product identification, HRMS can offer mechanistic insights into chemical reactions. By detecting and identifying reaction intermediates, byproducts, or fragmentation patterns, researchers can deduce the pathways through which a reaction proceeds. For example, the analysis of a reaction mixture at different time points can reveal transient species, helping to build a more complete picture of the reaction mechanism.

Table 1: Example HRMS Data for a Pyrazole Derivative

| Parameter | Value | Reference |

| Compound | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | mdpi.comresearchgate.net |

| Ionization Mode | ESI | mdpi.com |

| Calculated Mass [M+H]⁺ | 462.1516 | researchgate.net |

| Found Mass [M+H]⁺ | 462.1510 | researchgate.net |

| Mass Error | -1.30 ppm | |

| Deduced Formula | C₂₂H₂₈N₃O₄S₂⁺ | mdpi.com |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structure Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of atoms, multi-dimensional (2D) NMR experiments are essential for piecing together the complex structures of novel derivatives of this compound.

Common 2D NMR techniques employed include:

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms (²J or ³J couplings). It is used to identify spin systems and trace out the proton connectivity within a molecule. sdsu.eduwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This allows for the unambiguous assignment of which protons are bonded to which carbon atoms. science.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (²J or ³J couplings). This is crucial for connecting different spin systems and identifying quaternary carbons, which are not visible in HSQC spectra. science.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is invaluable for determining stereochemistry and the 3D conformation of molecules in solution. nih.govresearchgate.net

For example, in the structural confirmation of a reaction product from 3-tert-butyl-1-methyl-1H-pyrazol-5-amine, a combination of ¹H, ¹³C, DEPT-135, HSQC, and HMBC spectra allowed for the complete and unambiguous assignment of all proton and carbon signals, confirming the proposed molecular structure. mdpi.comresearchgate.netmdpi.com

Furthermore, ¹H NMR is a powerful tool for real-time reaction monitoring. By taking spectra of the reaction mixture at various time intervals, one can observe the disappearance of starting material signals and the appearance of product signals, allowing for the determination of reaction kinetics and endpoints. researchgate.netnih.gov

Table 2: Representative NMR Assignments for a Derivative of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Reference |

| H-4 | 5.74 (s) | 103.7 | C-3, C-5, C(CH₃)₃ | mdpi.com |

| N-CH₃ | 3.40 (s) | 35.6 | C-5 | mdpi.com |

| C(CH₃)₃ | 1.24 (s) | 30.4 | C-3, C(CH₃)₃ | mdpi.com |

| C-3 | - | 160.9 | H-4, C(CH₃)₃ | mdpi.com |

| C-5 | - | 130.9 | H-4, N-CH₃ | mdpi.com |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis of Derivatives

X-ray crystallography provides the definitive, atomic-resolution three-dimensional structure of a compound in its solid state. This technique is unparalleled in its ability to determine precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of a molecule's constitution and conformation. For novel derivatives of this compound that can be grown as single crystals, X-ray diffraction is the gold standard for structural verification.

The crystal structure of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, a related compound, revealed that the pyrazole and phenyl rings are not coplanar, forming a dihedral angle of 50.61(6)°. nih.gov This type of detailed conformational information is inaccessible by most other analytical methods. Similarly, the structure of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate was unambiguously established, confirming the position of the methyl group on the pyrazole ring, a detail that can be challenging to determine solely by NMR. nih.gov

Beyond individual molecular geometry, X-ray crystallography provides invaluable insights into how molecules pack together in a crystal lattice. This allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. imedpub.comacs.org Understanding these interactions is crucial as they govern the physical properties of the material, including melting point and solubility. In the crystal structure of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, molecules are linked by N—H⋯N and N—H⋯O hydrogen bonds, forming sheets within the crystal. nih.gov

Table 3: Example Crystallographic Data for a Pyrazole Derivative

| Parameter | 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | Reference |

| Chemical Formula | C₁₃H₁₆N₄O₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 11.9421 (14) | nih.gov |

| b (Å) | 9.6419 (11) | nih.gov |

| c (Å) | 11.7694 (13) | nih.gov |

| β (°) | 93.504 (2) | nih.gov |

| Key Intermolecular Interactions | N—H⋯N, N—H⋯O hydrogen bonds | nih.gov |

Spectroscopic Techniques (IR, UV-Vis) in Reaction Monitoring and Characterization of Novel Entities

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques used for the characterization of chemical compounds and for monitoring reaction progress.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying the presence or absence of specific functional groups. In the synthesis of derivatives from this compound, the disappearance of the characteristic N-H stretching bands of the primary amine and the appearance of new bands corresponding to newly formed functional groups provide clear evidence of a successful reaction. For example, in the synthesis of N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, strong absorption bands appeared at 1363 cm⁻¹ and 1170 cm⁻¹, corresponding to the asymmetric and symmetric SO₂ stretching vibrations of the newly introduced tosyl groups. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions. researchgate.netnih.govnih.gov The pyrazole ring itself has a characteristic UV absorption. nih.gov When new chromophores are introduced or the conjugation system of the molecule is altered during a reaction, the UV-Vis spectrum will change accordingly. This makes UV-Vis spectroscopy a useful tool for monitoring reactions where such changes occur. The maximum absorption bands for pyrazole azo dyes, for instance, are attributed to electronic transitions of the azo chromophore. nih.gov While less structurally informative than NMR or HRMS, its simplicity and the ability to perform real-time measurements make it valuable for kinetic studies.

Table 4: Characteristic IR Absorption Bands for a Pyrazole Derivative

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Reference |

| SO₂ | 1363, 1170 | Asymmetric & Symmetric Stretch | mdpi.comresearchgate.net |

| C=N (pyrazole) & C=C (benzene) | 1595 | Stretch | mdpi.comresearchgate.net |

| S-N | 892 | Stretch | mdpi.com |

| S-C | 676 | Stretch | mdpi.com |

Chromatographic Techniques for Separation and Purity Assessment in Complex Mixtures

Chromatographic techniques are fundamental for the isolation and purification of reaction products and for the assessment of their purity. In the context of synthesizing derivatives of this compound, several methods are routinely used.

Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and simple qualitative technique used to monitor the progress of a reaction. rsc.orgrochester.edu By spotting the reaction mixture on a TLC plate alongside the starting materials, one can visualize the consumption of reactants and the formation of products based on their different retention factors (Rf values). mdpi.com It is the primary tool for determining when a reaction is complete.

Flash Column Chromatography: Following the completion of a reaction, the crude product is often a mixture containing the desired compound, unreacted starting materials, and byproducts. Flash column chromatography is the standard method for purifying these mixtures on a preparative scale. mdpi.com The crude mixture is loaded onto a column of silica (B1680970) gel and eluted with an appropriate solvent system (eluent), separating the components based on their differing polarities. Fractions are collected and analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive analytical technique used to determine the purity of a synthesized compound. pharmajournal.netnih.gov It provides quantitative data, allowing for the determination of purity as a percentage. Different pyrazoles can be purified by flash chromatography, and their purity can be subsequently confirmed by HPLC. pharmajournal.net It is the final analytical step to ensure that the characterized compound is free of significant impurities before further use.

Table 5: Chromatographic Methods in the Analysis of Pyrazole Derivatives

| Technique | Application | Key Parameter | Reference |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Retention Factor (Rf) | rsc.orgmdpi.comacs.org |

| Flash Column Chromatography | Product Purification & Isolation | Eluent Composition | mdpi.comnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Peak Area (%) | pharmajournal.netnih.gov |

Future Directions and Unexplored Research Avenues for 1 Tert Butyl 4 Methyl 1h Pyrazol 5 Amine

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of pyrazole (B372694) derivatives has begun to benefit from the adoption of flow chemistry, a technology that offers enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch methods. mdpi.comresearchgate.netnih.govgalchimia.com Future research should focus on adapting the synthesis of 1-Tert-butyl-4-methyl-1H-pyrazol-5-amine to a continuous flow process. Such an approach could lead to higher yields, reduced reaction times, and minimized waste generation.

Automated synthesis platforms, integrated with real-time reaction monitoring and optimization algorithms, could further revolutionize the production of this compound and its derivatives. A key area of investigation would be the development of a multi-step flow synthesis, potentially starting from simple precursors and culminating in the final product without the need for isolation of intermediates. This would be particularly advantageous for creating libraries of related compounds for screening purposes.

Table 1: Potential Advantages of Flow Synthesis for this compound

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Often inefficient, leading to localized temperature gradients. | Superior heat exchange due to high surface-area-to-volume ratio. |

| Mass Transfer | Limited by mixing efficiency. | Enhanced mixing through diffusion and advection in microchannels. |

| Safety | Handling of large quantities of hazardous reagents poses risks. | Smaller reaction volumes at any given time reduce safety hazards. |

| Scalability | Often challenging, requiring significant process redevelopment. | More straightforward scale-up by running the system for longer or in parallel. |

| Reproducibility | Can be variable between batches. | Highly reproducible due to precise control over reaction parameters. |

Exploration of Novel Reactivity Patterns under Extreme Conditions

The reactivity of organic molecules can be dramatically altered under extreme conditions, such as high pressure or high temperature, leading to novel chemical transformations that are inaccessible under conventional settings. The investigation of this compound under such conditions is a promising, yet unexplored, research avenue.

High-pressure studies on related pyrazole compounds, such as 3,4,5-trinitro-1H-pyrazole, have revealed pressure-induced phase transitions and changes in sensitivity. ed.ac.uk Subjecting this compound to high pressure could lead to the discovery of new polymorphs with unique physical properties. Furthermore, high-pressure and high-temperature reactions could unveil novel reactivity patterns of the pyrazole ring and its substituents, potentially leading to the synthesis of unique molecular architectures. The use of high pressure in the synthesis of vinylpyrazoles has been documented, suggesting that the pyrazole core can withstand and participate in reactions under these conditions. nih.gov

Computational Design of Targeted Synthetic Routes

Computational chemistry and in silico modeling have become indispensable tools in modern synthetic chemistry, enabling the prediction of reaction outcomes and the design of efficient synthetic routes. eurasianjournals.com For this compound, computational methods can be employed to:

Optimize Existing Synthetic Protocols: Quantum mechanical calculations can be used to model reaction mechanisms and identify rate-limiting steps, providing insights for optimizing reaction conditions to improve yield and reduce byproducts.

Discover Novel Synthetic Pathways: Retrosynthetic analysis software and reaction prediction algorithms can be utilized to propose entirely new and potentially more efficient synthetic routes to the target molecule.

Predict Physicochemical Properties: Computational tools can predict properties such as solubility, stability, and reactivity, which can guide the design of derivatives with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) studies on other pyrazole derivatives have been successful in predicting their biological activities. nih.gov Similar computational approaches could be applied to a virtual library of derivatives of this compound to identify candidates with high potential for specific applications prior to their synthesis.

Role in Supramolecular Chemistry and Self-Assembly Processes

Pyrazoles and their anionic counterparts, pyrazolides, are highly versatile ligands in coordination chemistry and have been extensively used as building blocks for the construction of supramolecular assemblies. rsc.orgmdpi.comconicet.gov.ar The nitrogen atoms of the pyrazole ring can coordinate to metal ions, while the amine and tert-butyl groups of this compound can participate in hydrogen bonding and van der Waals interactions, respectively.

Future research should explore the potential of this compound to form well-defined supramolecular structures through self-assembly. This could involve the formation of metal-organic frameworks (MOFs), coordination polymers, and discrete molecular cages. The resulting supramolecular architectures could exhibit interesting properties and find applications in areas such as gas storage, catalysis, and sensing. The principles of supramolecular chemistry and self-organization are fundamental to creating complex, functional systems from molecular components. mdpi.comnih.gov

Table 2: Potential Supramolecular Interactions of this compound

| Functional Group | Potential Interaction |

| Pyrazole Ring (N-H) | Hydrogen Bond Donor |

| Pyrazole Ring (N) | Hydrogen Bond Acceptor, Metal Coordination |

| Amine Group (N-H) | Hydrogen Bond Donor |

| Amine Group (N) | Hydrogen Bond Acceptor, Metal Coordination |

| Tert-butyl Group | Hydrophobic Interactions, van der Waals Forces |

| Methyl Group | Hydrophobic Interactions, van der Waals Forces |

Development of Sustainable and Waste-Minimizing Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. nih.govbenthamdirect.comresearchgate.net Future research on the synthesis of this compound should prioritize the development of sustainable and environmentally benign protocols. This can be achieved through several approaches:

Use of Greener Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or bio-based solvents. Aqueous synthesis methods for pyrazoles are gaining traction and should be explored. researchgate.net

Catalysis: Employing reusable heterogeneous catalysts or biocatalysts to improve efficiency and reduce waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of byproducts. Multicomponent reactions are a powerful tool in this regard for the synthesis of pyrazole derivatives. mdpi.com

Energy Efficiency: Utilizing alternative energy sources such as microwave or ultrasonic irradiation to accelerate reactions and reduce energy consumption.

By focusing on these unexplored research avenues, the scientific community can significantly expand the utility and understanding of this compound, paving the way for its application in a new generation of materials and technologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Tert-butyl-4-methyl-1H-pyrazol-5-amine, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via cyclization reactions using substituted hydrazides or thiourea precursors. For example, cyclization of 5-methyl-1-phenyl-1H-pyrazole-3,4-dicarbonyl derivatives with aromatic aldehydes under reflux conditions yields pyrazole intermediates, which are further functionalized . Key intermediates are characterized using IR, NMR, and X-ray crystallography to confirm regiochemistry and purity .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

- Methodology : Analytical techniques include high-resolution mass spectrometry (HRMS) for molecular weight confirmation and HPLC for purity assessment. X-ray crystallography is critical for resolving ambiguities in regiochemistry, as demonstrated in studies of structurally similar pyrazole derivatives .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Guidelines : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Waste should be segregated and disposed via certified hazardous waste services, as outlined in safety protocols for pyrazole amines .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis while minimizing side products?

- Methodology : Screen reaction conditions (temperature, solvent, catalyst) using design of experiments (DoE). For example, phosphorous oxychloride at 120°C efficiently promotes cyclization of hydrazides, while reducing reaction time minimizes decomposition . Monitor intermediates via TLC or in situ FTIR to detect side reactions early.

Q. What strategies resolve contradictions in reported biological activities of pyrazole-5-amine derivatives?

- Analysis : Cross-validate assays (e.g., MIC for antimicrobial activity vs. cytotoxicity in mammalian cells) to distinguish true bioactivity from artifacts. For instance, halogenated pyrazole derivatives show antitubercular activity but require SAR studies to confirm target specificity . Conflicting data may arise from differences in bacterial strains or assay protocols.

Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical properties?

- Methodology : Perform single-crystal X-ray diffraction to map hydrogen-bonding networks. Graph set analysis (e.g., Etter’s rules) can predict solubility and stability, as seen in triazole-thiazole hybrids with enhanced bioavailability due to intermolecular N–H⋯N interactions .

Q. What computational approaches are effective in predicting the pharmacokinetic profile of this compound?

- Methodology : Use molecular docking (AutoDock, Schrödinger) to assess binding affinity to targets like cytochrome P450 enzymes. ADMET predictors (e.g., SwissADME) evaluate logP, solubility, and metabolic stability. For example, tert-butyl groups enhance lipophilicity, improving membrane permeability but potentially reducing aqueous solubility .

Q. How can researchers design derivatives to improve selectivity in kinase inhibition studies?

- Strategy : Introduce substituents at the pyrazole C-3/C-4 positions to modulate steric and electronic effects. For example, fluorobenzyl groups in related triazole derivatives enhance target engagement by forming halogen bonds with kinase ATP pockets . Pair synthetic modifications with kinome-wide profiling to assess selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.